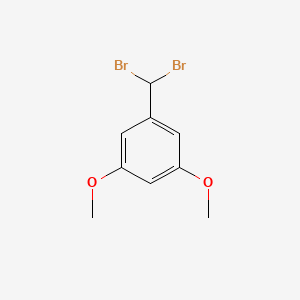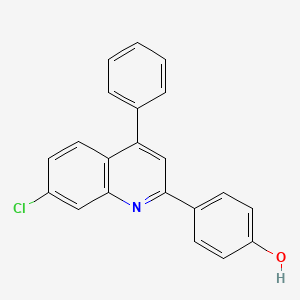
4-(7-Chloro-4-phenylquinolin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Chloro-4-phenylquinolin-2-yl)phenol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenol group attached to a quinoline ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Chloro-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(7-Chloro-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing oxidative damage.
Neuroinflammation Reduction: It reduces neuroinflammation by downregulating the expression of pro-inflammatory cytokines and enzymes.
Calcium Homeostasis: The compound helps normalize calcium homeostasis by modulating Ca2+ ATPase activity in neural tissues.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-phenoxyquinoline: Known for its cytotoxic activity against cancer cell lines.
4,7-Dichloroquinoline: An intermediate used in the synthesis of various quinoline derivatives.
Uniqueness
4-(7-Chloro-4-phenylquinolin-2-yl)phenol stands out due to its unique combination of a phenol group and a quinoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and neuroinflammation makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .
Propiedades
Fórmula molecular |
C21H14ClNO |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
4-(7-chloro-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C21H14ClNO/c22-16-8-11-18-19(14-4-2-1-3-5-14)13-20(23-21(18)12-16)15-6-9-17(24)10-7-15/h1-13,24H |
Clave InChI |
GZQQPSHZLTZXSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B15111796.png)
![6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15111802.png)
![1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B15111810.png)
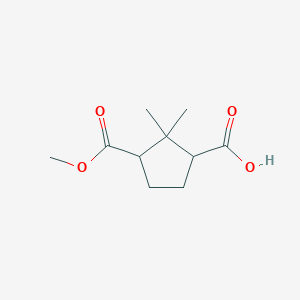
![2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15111821.png)
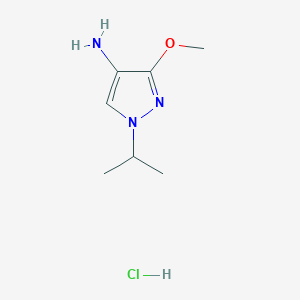
![2-(2,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111838.png)
![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
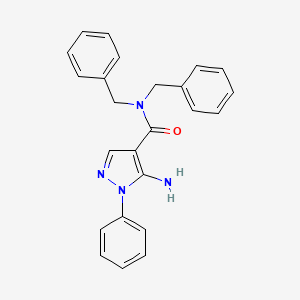
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111855.png)
![2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde](/img/structure/B15111862.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)
![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
